molecular formula C16H11ClN4OS3 B4294905 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE

Cat. No.: B4294905
M. Wt: 406.9 g/mol
InChI Key: BTXUJXWHZMGLJU-UHFFFAOYSA-N
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Description

The compound 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE is a complex organic molecule that features a phenothiazine core linked to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE typically involves multiple steps. One common route starts with the preparation of the phenothiazine derivative, which is then reacted with a thiadiazole precursor under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. For instance, its urease inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the hydrolysis of urea . In anticancer applications, it may induce apoptosis in cancer cells through various pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE apart is its unique combination of a phenothiazine core and a thiadiazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2-chlorophenothiazin-10-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4OS3/c17-9-5-6-13-11(7-9)21(10-3-1-2-4-12(10)24-13)14(22)8-23-16-20-19-15(18)25-16/h1-7H,8H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXUJXWHZMGLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CSC4=NN=C(S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE
Reactant of Route 2
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE
Reactant of Route 3
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE
Reactant of Route 4
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE
Reactant of Route 5
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE
Reactant of Route 6
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE

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